Methyl 4,6-dichloronicotinate
Overview
Description
Methyl 4,6-dichloronicotinate: is a chemical compound with the molecular formula C7H5Cl2NO2 . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
Methyl 4,6-dichloronicotinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly those targeting nicotinic receptors.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: It is employed in the preparation of functional materials with specific properties.
Safety and Hazards
Methyl 4,6-dichloronicotinate is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . In case of skin or eye irritation, medical advice should be sought .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,6-dichloronicotinate can be synthesized through several methods. One common method involves the chlorination of methyl nicotinate. The process typically uses phosphorus oxychloride (POCl3) and triethylamine (Et3N) as reagents. The reaction is carried out at a temperature of 120°C for about 2 hours. After the reaction, the mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dichloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed:
Nucleophilic Substitution: Substituted nicotinates.
Reduction: Methyl 4,6-dichloronicotinyl alcohol.
Hydrolysis: 4,6-dichloronicotinic acid.
Mechanism of Action
The mechanism of action of methyl 4,6-dichloronicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with nicotinic acetylcholine receptors, modulating their activity. The compound’s effects are mediated through the binding to these receptors, leading to changes in ion flux and cellular signaling pathways.
Comparison with Similar Compounds
Methyl 4,6-dichloronicotinate can be compared with other similar compounds such as:
- Methyl 4-chloronicotinate
- Methyl 6-chloronicotinate
- Methyl 4,6-dihydroxynicotinate
Uniqueness: The presence of two chlorine atoms at positions 4 and 6 makes this compound unique. This substitution pattern influences its reactivity and interaction with biological targets, distinguishing it from other nicotinate derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it valuable in organic synthesis, medicinal chemistry, and other research areas.
Properties
IUPAC Name |
methyl 4,6-dichloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJMDUMJSZTJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377292 | |
Record name | methyl 4,6-dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65973-52-6 | |
Record name | methyl 4,6-dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL4,6-DICHLORONICOTINATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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